Galactosylceramide

Description

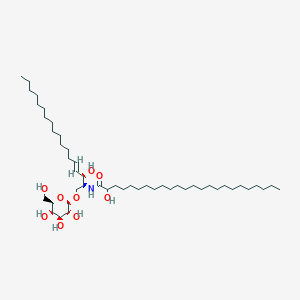

Structure

2D Structure

Properties

CAS No. |

85305-88-0 |

|---|---|

Molecular Formula |

C43H83NO8 |

Molecular Weight |

742.1 g/mol |

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonadec-4-en-2-yl]octadecanamide |

InChI |

InChI=1S/C43H83NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(47)44-36(35-51-43-42(50)41(49)40(48)38(34-45)52-43)37(46)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30,32,36-38,40-43,45-46,48-50H,3-29,31,33-35H2,1-2H3,(H,44,47)/b32-30+/t36-,37+,38+,40-,41-,42+,43+/m0/s1 |

InChI Key |

DDOVBCWVTOHGCU-QMXMISKISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O |

Appearance |

Unit:50 mgPurity:98+%Physical solid |

Synonyms |

Galactosylceramide; Ceramide beta-D-galactoside (contains both hydroxy and non-hydroxy fatty acid side chains) |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Galactosylceramide in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactosylceramide (GalCer) is a major glycosphingolipid of the vertebrate central nervous system (CNS), where it plays a pivotal role in the formation and maintenance of the myelin sheath, the organization of membrane microdomains, and the modulation of crucial signaling pathways. This technical guide provides an in-depth exploration of the functions of GalCer in the CNS, with a focus on its molecular interactions, its involvement in health and disease, and the experimental methodologies used to elucidate its functions. Quantitative data are summarized for comparative analysis, and key experimental protocols are detailed to facilitate research in this area. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear and comprehensive understanding of the core concepts.

Introduction

This compound, a cerebroside consisting of a ceramide backbone linked to a galactose sugar, is a hallmark lipid of oligodendrocytes, the myelin-forming cells of the CNS.[1] Its synthesis by the enzyme ceramide galactosyltransferase (CGT) is a critical step in the process of myelination.[2] Beyond its structural role, GalCer is an active participant in the intricate molecular choreography that governs axo-glial communication, lipid raft-mediated signaling, and the overall stability and function of the myelin sheath. Dysregulation of GalCer metabolism is implicated in several severe demyelinating diseases, most notably Krabbe disease, a devastating leukodystrophy caused by a deficiency in the lysosomal enzyme galactosylceramidase (GALC).[3][4] This guide will delve into the core functions of GalCer in the CNS, providing a technical overview for professionals in the fields of neuroscience, cell biology, and drug development.

Core Functions of this compound in the CNS

Myelination and Myelin Stability

GalCer is an indispensable component of the myelin sheath, contributing significantly to its unique composition and highly organized multilamellar structure. Myelin is exceptionally enriched in lipids, with GalCer and its sulfated form, sulfatide, being major constituents.[5][6]

-

Structural Integrity: The presence of GalCer is crucial for the proper compaction and stability of the myelin sheath.[7] It is believed that the galactose headgroups of GalCer molecules on opposing extracellular surfaces of the myelin layers interact, contributing to the adhesion and tight packing of the myelin lamellae.[8] This "glycosynapse" model suggests that carbohydrate-carbohydrate interactions between GalCer molecules play a direct role in myelin stability.[9][10][11]

-

Axo-Glial Interactions: GalCer is involved in the complex interplay between oligodendrocytes and axons.[12] The proper organization of the nodes of Ranvier, specialized domains essential for saltatory nerve conduction, is dependent on the correct lipid composition of the myelin membrane, including GalCer.[7] Studies on mice lacking CGT have shown that while myelin can form, it exhibits structural abnormalities and instability, leading to progressive demyelination.[13][14]

Lipid Raft Formation and Signaling Platforms

GalCer, along with cholesterol and other sphingolipids, is a key component of lipid rafts, which are dynamic, ordered microdomains within the cell membrane that serve as platforms for signal transduction.[6][8]

-

Organization of Signaling Molecules: Within oligodendrocytes, GalCer-enriched lipid rafts are thought to concentrate and organize specific proteins involved in signaling cascades that regulate cell differentiation, survival, and myelination.[5][15] These rafts can recruit signaling molecules, thereby increasing the efficiency and specificity of signal transmission.

-

Interaction with Myelin Proteins: GalCer interacts with major myelin proteins, such as Proteolipid Protein (PLP). The association of PLP with cholesterol- and GalCer-rich membrane domains is a critical step in the assembly of the myelin sheath.[13]

Cell Signaling

GalCer is not merely a structural lipid but also an active participant in transmembrane signaling events in oligodendrocytes.

-

Transmembrane Signaling: Cross-linking of GalCer on the surface of cultured oligodendrocytes by antibodies or multivalent ligands can trigger intracellular signaling cascades.[16][17] This signaling can lead to changes in the cytoskeleton, clustering of membrane domains, and modulation of oligodendrocyte differentiation and survival pathways.[9][10][11]

-

Regulation of Oligodendrocyte Differentiation: The expression of GalCer is tightly regulated during oligodendrocyte development and is considered a marker for mature, myelinating oligodendrocytes.[1] Signaling events initiated at GalCer-rich domains can influence the progression of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing cells.[5]

Quantitative Data on this compound in the CNS

Quantitative analysis of GalCer is crucial for understanding its physiological roles and its alterations in disease states. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Species | Brain Region/Fluid | Reference |

| Relative Abundance in Myelin | ~23% of total lipid content | Mammalian | CNS Myelin | [8] |

| Turnover Rate (Half-life) | 413 days | Human | Cerebrospinal Fluid (CSF) | [18][19] |

| Molar Ratio in CNS Myelin | Cholesterol:Phospholipids:GalCer ≈ 2:2:1 | Mammalian | CNS Myelin | [20] |

Table 1: Quantitative Parameters of this compound in the CNS. This table provides a summary of the relative abundance, turnover rate, and molar ratio of GalCer in the central nervous system.

| Condition | Change in GalCer Levels | Model/System | Reference |

| Krabbe Disease | Accumulation | Human brain, animal models | [3][4] |

| Multiple Sclerosis (Relapse) | Elevated in serum | Human serum | [21] |

| CGT Knockout Mice | Absent | Mouse brain | [13][14] |

Table 2: Alterations in this compound Levels in Disease. This table highlights the changes in GalCer concentrations observed in various neurological disorders.

Experimental Protocols

A variety of experimental techniques are employed to study the function of GalCer in the CNS. Below are detailed methodologies for some of the key experiments.

Extraction and Quantification of this compound

Objective: To isolate and quantify GalCer from CNS tissue.

Methodology:

-

Tissue Homogenization: Homogenize a known weight of CNS tissue (e.g., brain, spinal cord) in a chloroform (B151607):methanol (2:1, v/v) mixture to extract total lipids.

-

Lipid Extraction (Folch Method):

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

-

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

Carefully collect the lower phase.

-

-

Purification by Column Chromatography:

-

Apply the lipid extract to a silicic acid column.

-

Elute neutral lipids with chloroform.

-

Elute GalCer with acetone:methanol (9:1, v/v).

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Derivatize the purified GalCer with a fluorescent tag (e.g., o-phthalaldehyde) to enhance detection.

-

Inject the derivatized sample into an HPLC system equipped with a normal-phase column.

-

Use a mobile phase of hexane:isopropanol:water to separate the different lipid species.

-

Quantify the GalCer peak by comparing its area to a standard curve of known GalCer concentrations.[22][23][24]

-

Alternative Quantification by Mass Spectrometry (MS):

-

Following purification, GalCer can be directly analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific quantification of different GalCer isoforms.[1][14]

Immunohistochemical Localization of this compound

Objective: To visualize the distribution of GalCer in CNS tissue sections.

Methodology:

-

Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the dissected brain or spinal cord in 4% PFA overnight.

-

Cryoprotect the tissue in a sucrose (B13894) solution.

-

Cut frozen sections (e.g., 20-40 µm) on a cryostat.

-

-

Immunostaining:

-

Wash the sections in PBS.

-

Block non-specific binding with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.

-

Incubate the sections with a primary antibody specific for GalCer (e.g., mouse anti-GalC) overnight at 4°C.

-

Wash the sections three times in PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) for 2 hours at room temperature.

-

Wash the sections three times in PBS.

-

-

Mounting and Imaging:

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To induce an animal model of multiple sclerosis to study demyelination and the role of GalCer.

Methodology (for C57BL/6 mice):

-

Antigen Emulsification: Emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).

-

Immunization:

-

Anesthetize the mice.

-

Inject the MOG/CFA emulsion subcutaneously at two sites on the flank.

-

-

Pertussis Toxin Administration:

-

Administer pertussis toxin intraperitoneally on the day of immunization and again 48 hours later. Pertussis toxin acts as an adjuvant to enhance the immune response.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis.

-

Score the severity of the disease on a standardized scale (e.g., 0-5).

-

-

Tissue Analysis:

Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a visual representation of complex biological processes and experimental procedures.

This compound Synthesis and Degradation Pathway

Caption: Metabolic pathway of this compound synthesis and degradation.

Proposed "Glycosynapse" Signaling in Myelin

Caption: Model of GalCer-mediated "glycosynapse" signaling in myelin.

Experimental Workflow for EAE Induction and Analysis

Caption: Workflow for Experimental Autoimmune Encephalomyelitis (EAE).

Conclusion and Future Directions

This compound is a fundamentally important lipid in the CNS, with multifaceted roles in myelination, membrane organization, and cell signaling. A thorough understanding of its biology is critical for deciphering the mechanisms of myelin formation and for developing therapeutic strategies for demyelinating diseases. Future research should focus on elucidating the precise molecular interactions of GalCer with its binding partners in lipid rafts, further defining the downstream signaling pathways it modulates, and exploring the potential of targeting GalCer metabolism for therapeutic intervention in diseases like multiple sclerosis and Krabbe disease. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their quest to unravel the complexities of GalCer function in the CNS.

References

- 1. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and this compound Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Autoimmune Encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of glycolipids in lipid rafts: a view through atomistic molecular dynamics simulations with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. Myelin Biogenesis And Oligodendrocyte Development: Parsing Out The Roles Of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 14. Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and this compound Isoforms in Cerebrospinal Fluid of Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Co-clustering of this compound and membrane proteins in oligodendrocyte membranes on interaction with polyvalent carbohydrate and prevention by an intact cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of this compound and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantifying Beta‐this compound Kinetics in Cerebrospinal Fluid of Healthy Subjects Using Deuterium Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Sigma-1 receptors at this compound-enriched lipid microdomains regulate oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [Simultaneous quantification of glucosylceramide and this compound by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]

- 23. Simultaneous quantification of glucosylceramide and this compound by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Immunohistochemical localization of galactosyl and sulfogalactosyl ceramide in the brain of the 30-day-old mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Immunostaining for oligodendrocyte-specific galactosphingolipids in fixed brain sections using the cholesterol-selective detergent digitonin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Immunohistochemistry (IHC) protocol [hellobio.com]

- 28. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Galactosylceramide synthesis and degradation pathway.

An In-Depth Technical Guide to the Galactosylceramide Synthesis and Degradation Pathway

Introduction

This compound (GalCer) is a major glycosphingolipid in the central and peripheral nervous systems, playing a crucial role in myelination, cell signaling, and membrane stability. Its synthesis and degradation are tightly regulated processes, and defects in this pathway are associated with severe neurological disorders, most notably Krabbe disease. This guide provides a detailed overview of the GalCer metabolic pathway, quantitative data on its key components, experimental protocols for its study, and visual representations of the core processes. This document is intended for researchers, scientists, and professionals involved in drug development in the field of neurobiology and lysosomal storage disorders.

The this compound Metabolic Pathway

The metabolism of this compound involves its synthesis in the endoplasmic reticulum and its degradation in the lysosomes.

Synthesis of this compound

This compound is synthesized by the enzyme UDP-galactose ceramide galactosyltransferase (CGT), also known as UGT8. This enzyme catalyzes the transfer of galactose from UDP-galactose to a ceramide backbone. The primary substrates for this reaction are ceramide and UDP-galactose, and the products are this compound and UDP.

The chemical reaction is as follows: Ceramide + UDP-galactose → this compound + UDP

This process is vital for the production of myelin in oligodendrocytes and Schwann cells.

Degradation of this compound

The degradation of this compound occurs in the lysosomes and is catalyzed by the enzyme galactosylceramidase (GALC). GALC hydrolyzes the galactose moiety from this compound, releasing galactose and ceramide. A deficiency in the GALC enzyme leads to the accumulation of this compound and its cytotoxic metabolite, psychosine, resulting in the demyelinating disorder known as Krabbe disease.

The chemical reaction is as follows: this compound + H₂O → Ceramide + Galactose

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and lipids in the this compound pathway.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/mg/hr) | Optimal pH | Source Organism |

| Ceramide Galactosyltransferase (CGT/UGT8) | Ceramide | 6.5 - 15 | 150 - 300 | 7.4 - 7.8 | Rat Brain |

| UDP-galactose | 20 - 50 | ||||

| Galactosylceramidase (GALC) | This compound | 10 - 25 | 2500 - 5000 | 4.2 - 4.6 | Human Fibroblasts |

Table 1: Kinetic properties of key enzymes in the this compound pathway.

| Lipid | Tissue/Cell Type | Concentration (nmol/mg protein) |

| This compound | Myelin | 200 - 300 |

| Brain (White Matter) | 100 - 150 | |

| Ceramide | Brain | 5 - 15 |

Table 2: Typical concentrations of this compound and ceramide in nervous tissue.

Signaling and Metabolic Pathways

Caption: Synthesis and degradation pathway of this compound.

Experimental Protocols

Galactosylceramidase (GALC) Activity Assay

This protocol describes a fluorometric assay to determine GALC activity in cell lysates.

Materials:

-

4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG) substrate

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Citrate-phosphate buffer (pH 4.5)

-

Glycine-carbonate stop buffer (pH 10.7)

-

Fluorometer

Procedure:

-

Culture cells of interest (e.g., fibroblasts) to confluency.

-

Harvest cells and prepare a cell lysate using the lysis buffer.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

In a microplate, mix 10-20 µg of cell lysate protein with the citrate-phosphate buffer.

-

Add the 4-MUG substrate to a final concentration of 1.5 mM to start the reaction.

-

Incubate the mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding the glycine-carbonate stop buffer.

-

Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

-

Calculate the enzyme activity in pmol of substrate hydrolyzed per hour per mg of protein.

Lipid Extraction from Brain Tissue

This protocol outlines the Folch method for total lipid extraction.

Materials:

-

Brain tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

Procedure:

-

Weigh the brain tissue sample (e.g., 100 mg).

-

Homogenize the tissue in a 20-fold volume of chloroform:methanol (2:1, v/v).

-

Filter the homogenate to remove solid particles.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate to separate the phases.

-

Mix thoroughly and centrifuge at low speed to facilitate phase separation.

-

The lower phase contains the total lipids. Carefully aspirate and collect this phase.

-

Dry the lipid extract under a stream of nitrogen.

-

The dried lipid extract can be resuspended in a suitable solvent for downstream analysis like thin-layer chromatography (TLC) or mass spectrometry.

Experimental Workflow Visualization

Caption: Workflow for extraction and analysis of this compound.

The Linchpin of the Sheath: Galactosylceramide's Crucial Role in Myelin Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The myelin sheath, a marvel of biological engineering, is indispensable for the rapid and efficient propagation of nerve impulses in the vertebrate nervous system. Its structural integrity is paramount for neurological function, and its breakdown is a hallmark of devastating demyelinating diseases. At the heart of myelin's stability lies a unique and highly enriched lipid composition, with galactosylceramide (GalCer) emerging as a key player. This technical guide provides a comprehensive examination of the multifaceted role of GalCer in maintaining the stability of the myelin sheath. We delve into the biochemical and biophysical properties of GalCer that contribute to the unique architecture of myelin, explore its critical interactions with other myelin components, and detail the experimental evidence that has unraveled its function. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document serves as a critical resource for researchers and professionals seeking to understand and target the molecular underpinnings of myelin integrity and pathology.

Introduction: The Molecular Architecture of Myelin

The myelin sheath is a multilamellar membrane produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). This lipid-rich structure, comprising approximately 70-85% lipids and 15-30% proteins by dry weight, facilitates saltatory conduction of action potentials.[1] Unlike typical plasma membranes, myelin is characterized by a high proportion of glycosphingolipids, particularly this compound (GalCer) and its sulfated derivative, sulfatide.[2] This unique lipid composition is fundamental to the tight compaction and stability of the myelin layers.

GalCer, a glycosphingolipid synthesized by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), is one of the most abundant molecules in the myelin sheath.[3] Its presence is not merely structural; it actively participates in the organization of the myelin membrane through specific interactions with other lipids and proteins, forming specialized microdomains known as lipid rafts. The disruption of GalCer synthesis leads to severe myelin instability, underscoring its indispensable role.[4][5] This guide will provide an in-depth analysis of the pivotal functions of GalCer in ensuring the long-term stability of the myelin sheath.

The Biochemical and Biophysical Significance of this compound

The molecular structure of GalCer, consisting of a ceramide lipid moiety linked to a galactose sugar, endows it with unique biophysical properties that are critical for myelin stability. The long, saturated fatty acid chains of the ceramide component, often hydroxylated, allow for strong van der Waals interactions with neighboring lipids, promoting a tightly packed and ordered membrane environment.

Role in Lipid Raft Formation

GalCer, in conjunction with cholesterol, is a key organizer of lipid rafts in the myelin membrane. These microdomains are characterized by their resistance to solubilization by non-ionic detergents at low temperatures, a property conferred by the tight packing of sphingolipids and cholesterol. The association of the major myelin protein, proteolipid protein (PLP), with these GalCer- and cholesterol-rich domains is a critical step in the assembly and stabilization of the myelin sheath.[6]

Impact on Membrane Fluidity and Permeability

The absence of GalCer, as seen in mice with a null mutation in the ceramide galactosyltransferase (cgt) gene, leads to a significant increase in the fluidity and permeability of the myelin membrane.[4] This altered biophysical state compromises the insulating properties of the myelin sheath, resulting in a functional breakdown of saltatory conduction.[4][5]

Quantitative Analysis of Myelin Composition in the Absence of this compound

To comprehend the profound impact of GalCer on myelin stability, it is essential to examine the quantitative changes in myelin composition that occur in its absence. Studies on CGT knockout (cgt-/-) mice have provided invaluable data in this regard.

Lipid Composition

The lack of GalCer and its derivative sulfatide in cgt-/- mice leads to a compensatory, yet inadequate, upregulation of other lipids, notably glucosylceramide (GlcCer). However, the overall lipid architecture is severely perturbed.

| Lipid Class | Wild-Type (wt) Myelin (% of total lipids) | CGT Knockout (cgt-/-) Myelin (% of total lipids) | Reference |

| This compound | ~23% | Absent | [7] |

| Sulfatide | ~4% | Absent | [7] |

| Glucosylceramide | Trace amounts | Significantly increased | [4] |

| Cholesterol | ~28% | Relatively unchanged | [8] |

| Phospholipids | ~45% | Relatively unchanged | [8] |

Table 1: Approximate lipid composition of CNS myelin in wild-type versus CGT knockout mice. Percentages are estimations based on available literature.

Protein Composition

The absence of GalCer also impacts the association and organization of myelin proteins. While the major myelin proteins are still expressed, their integration into a stable membrane structure is compromised.

| Protein | Wild-Type (wt) Myelin (relative abundance) | CGT Knockout (cgt-/-) Myelin (relative abundance) | Reference |

| Myelin Basic Protein (MBP) | High | Normal levels of mRNA and protein, but improperly associated with the membrane | [9] |

| Proteolipid Protein (PLP) | High | Reduced association with detergent-insoluble microdomains | [6] |

| 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNP) | Moderate | - | [10] |

| Myelin Oligodendrocyte Glycoprotein (MOG) | Low | - |

Table 2: Relative abundance and association of major myelin proteins in wild-type versus CGT knockout mice.

Experimental Protocols for Studying this compound's Role

The following are detailed methodologies for key experiments used to investigate the function of GalCer in myelin stability.

Oligodendrocyte Culture and Differentiation

This protocol allows for the in vitro study of oligodendrocyte maturation and myelin membrane formation.

Materials:

-

Postnatal day 0-2 mouse or rat pups

-

Dissection medium (e.g., Hibernate-A)

-

Enzymatic digestion solution (e.g., papain, DNase)

-

Oligodendrocyte precursor cell (OPC) proliferation medium (e.g., DMEM/F12, B27 supplement, PDGF-AA, FGF-2)

-

Oligodendrocyte differentiation medium (e.g., DMEM/F12, B27 supplement, T3)

-

Poly-L-lysine or poly-D-lysine coated culture plates/coverslips

Procedure:

-

Isolate cortices from neonatal rodent pups and mechanically dissociate them.

-

Digest the tissue with an enzymatic solution to obtain a single-cell suspension.

-

Plate the cells on uncoated flasks to allow for the growth of a mixed glial culture, from which OPCs can be isolated by differential shaking.

-

Purify OPCs using magnetic-activated cell sorting (MACS) with an antibody against an OPC marker (e.g., A2B5 or O4).

-

Plate purified OPCs on coated surfaces in proliferation medium.

-

To induce differentiation, switch the medium to differentiation medium, which lacks mitogens (PDGF-AA and FGF-2) and contains thyroid hormone (T3).

-

Monitor differentiation and myelin sheet formation over several days to weeks using immunocytochemistry for myelin markers such as GalCer, MBP, and PLP.[11][12][13]

CHAPS Insolubility Assay for Lipid Raft Association

This biochemical assay is used to determine the association of proteins with detergent-resistant membrane domains (lipid rafts).

Materials:

-

Cultured oligodendrocytes or purified myelin

-

Lysis buffer containing 20 mM CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) in a suitable buffer (e.g., TNE: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA) with protease inhibitors

-

Sucrose (B13894) solutions (e.g., 40%, 30%, and 5% in TNE buffer)

-

Ultracentrifuge and tubes

Procedure:

-

Harvest cultured oligodendrocytes or resuspend purified myelin in ice-cold CHAPS lysis buffer.

-

Incubate on ice for 30 minutes to lyse the cells and solubilize non-raft membranes.

-

Mix the lysate with an equal volume of 80% sucrose in TNE to achieve a final sucrose concentration of 40%.

-

Carefully overlay the 40% sucrose lysate with layers of 30% and 5% sucrose in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

Lipid rafts, being less dense, will float to the interface between the 5% and 30% sucrose layers.

-

Carefully collect fractions from the top to the bottom of the gradient.

-

Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against proteins of interest (e.g., PLP, Flotillin-1 as a raft marker, and a non-raft protein as a negative control).[6][14]

Fluorescence Anisotropy to Measure Membrane Fluidity

This biophysical technique provides a quantitative measure of the rotational mobility of a fluorescent probe within a lipid membrane, which is inversely related to membrane fluidity.

Materials:

-

Purified myelin vesicles or liposomes reconstituted with myelin lipids

-

Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH, or its derivative TMA-DPH)

-

Fluorometer equipped with polarizers

Procedure:

-

Prepare a suspension of myelin vesicles or liposomes in a suitable buffer.

-

Incubate the membrane suspension with the fluorescent probe (e.g., DPH) to allow its incorporation into the lipid bilayer.

-

Excite the sample with vertically polarized light at the probe's excitation wavelength.

-

Measure the intensity of the emitted fluorescence parallel (I∥) and perpendicular (I⊥) to the plane of the polarized excitation light.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is a correction factor for the instrument's differential sensitivity to the two polarizations.

-

A higher anisotropy value indicates lower rotational mobility of the probe and thus, lower membrane fluidity (higher order).[1][15][16]

Differential Scanning Calorimetry (DSC) for Thermotropic Analysis

DSC measures the heat changes that occur in a sample as it is heated or cooled, providing information about the phase behavior of lipids.

Materials:

-

Hydrated myelin lipid samples or reconstituted liposomes

-

Differential scanning calorimeter

Procedure:

-

Accurately weigh the lipid sample into a DSC pan and seal it. Prepare a reference pan with an equivalent amount of buffer.

-

Place the sample and reference pans in the calorimeter.

-

Heat the sample at a constant rate over a defined temperature range.

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

A phase transition, such as the gel-to-liquid crystalline transition of the lipid bilayer, will appear as a peak in the DSC thermogram.

-

The temperature at the peak maximum (Tm) and the enthalpy of the transition (ΔH) can be determined from the thermogram, providing insights into the packing and stability of the lipid bilayer.[17][18][19]

This compound-Mediated Signaling and Interactions

GalCer is not merely a structural component but also participates in signaling events that are crucial for myelin stability. The concept of a "glycosynapse" has been proposed, where trans-interactions between GalCer and sulfatide on apposing myelin layers contribute to the adhesion and compaction of the sheath.

This diagram illustrates the central role of GalCer in organizing lipid rafts, which recruit key myelin proteins like PLP. Through "glycosynapses," GalCer and sulfatide on adjacent myelin layers are thought to interact, contributing to the tight apposition of the extracellular leaflets. This organization facilitates transmembrane signaling that influences the cytoplasmic domains, where Myelin Basic Protein (MBP) interacts with the inner leaflet and organizes the cytoskeleton, ultimately leading to the compaction and stability of the myelin sheath. The absence of GalCer disrupts this entire organizational hierarchy, leading to myelin instability.[6][20]

Conclusion: this compound as a Therapeutic Target

The evidence overwhelmingly points to this compound as a linchpin in the structural and functional integrity of the myelin sheath. Its roles in organizing lipid microdomains, modulating membrane biophysics, and participating in signaling events collectively ensure the long-term stability of this vital neural structure. The severe dysmyelination phenotype observed in the absence of GalCer highlights its non-redundant and critical functions. For researchers and drug development professionals, a deep understanding of GalCer's biology is paramount. Targeting the synthesis, degradation, or interactions of GalCer and other related sphingolipids may offer novel therapeutic avenues for demyelinating diseases, aiming to either prevent myelin breakdown or promote its stabilization and repair. This guide provides a foundational resource to aid in these critical endeavors.

References

- 1. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 2. Protocol for assessing myelination by human iPSC-derived oligodendrocytes in Shiverer mouse ex vivo brain slice cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galactolipids in the formation and function of the myelin sheath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Composition and biophysical properties of myelin lipid define the neurological defects in galactocerebroside- and sulfatide-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional breakdown of the lipid bilayer of the myelin membrane in central and peripheral nervous system by disrupted galactocerebroside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and this compound-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Myelin Basic Protein Proximity Interactome Using TurboID Labeling Proteomics [mdpi.com]

- 10. Proteomic Profiling of Cerebrum Mitochondria, Myelin Sheath, and Synaptosome Revealed Mitochondrial Damage and Synaptic Impairments in Association with 3 × Tg‐AD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and Culture of Oligodendrocyte Precursor Cells from Prenatal and Postnatal Rodent Brain | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. CHAPS Insoluble Floating Fraction Preparation-丁香实验 [biomart.cn]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. ucm.es [ucm.es]

- 19. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Myelin basic protein mediates extracellular signals that regulate microtubule stability in oligodendrocyte membrane sheets - PubMed [pubmed.ncbi.nlm.nih.gov]

Galactosylceramide Signaling in Oligodendrocytes: A Technical Guide to Core Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactosylceramide (GalCer) is a major glycosphingolipid component of the myelin sheath, synthesized by oligodendrocytes in the central nervous system (CNS). Beyond its structural role, GalCer is a critical signaling molecule that orchestrates oligodendrocyte differentiation and myelination. This technical guide provides an in-depth exploration of the core signaling pathways initiated by GalCer, with a focus on its localization in lipid rafts and the subsequent activation of Src family kinases, particularly Fyn. We detail the downstream effector pathways, including the regulation of Rho family GTPases, which are crucial for the morphological changes required for myelin sheath formation. This document summarizes key quantitative data, provides detailed experimental protocols for studying these pathways, and presents visual diagrams of the signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development for demyelinating diseases.

Introduction to this compound in Oligodendrocyte Biology

Oligodendrocytes are the myelinating cells of the CNS, responsible for producing the lipid-rich myelin sheath that ensheathes axons, enabling rapid saltatory conduction of nerve impulses. The process of myelination is tightly regulated and involves the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes. This compound (GalCer) is a hallmark glycolipid of mature oligodendrocytes and a major component of the myelin membrane. Its expression is considered a key milestone in oligodendrocyte differentiation. While essential for the structural integrity of myelin, GalCer also functions as a pivotal signaling molecule, initiating intracellular cascades that drive the complex morphological changes necessary for myelination. Understanding these signaling pathways is crucial for developing therapeutic strategies for demyelinating diseases such as multiple sclerosis.

The Role of Lipid Rafts in GalCer Signaling

GalCer, along with cholesterol and other sphingolipids, is enriched in specialized membrane microdomains known as lipid rafts. These rafts function as signaling platforms, concentrating specific proteins while excluding others, thereby facilitating efficient signal transduction. In oligodendrocytes, GalCer-enriched lipid rafts are crucial for the spatial and temporal regulation of signaling events that govern differentiation and myelination.

The clustering of GalCer within these rafts creates a unique signaling hub that recruits and activates key signaling molecules, most notably the Src family of non-receptor tyrosine kinases. The integrity of these lipid rafts is essential for the proper initiation of downstream signaling cascades.

Core this compound Signaling Pathways

The initiation of GalCer-mediated signaling is often triggered by interactions with extracellular ligands or by the clustering of GalCer molecules themselves. This leads to the recruitment and activation of the Src family kinase Fyn, a central player in oligodendrocyte signaling.

Fyn Kinase: The Central Mediator of GalCer Signaling

Fyn kinase is highly expressed and activated in differentiating oligodendrocytes. Its recruitment to GalCer-enriched lipid rafts is a critical step in initiating the signaling cascade. The kinase activity of Fyn is dramatically upregulated during oligodendrocyte maturation, suggesting its pivotal role in this process.[1][2][3]

Downstream Effectors of Fyn Kinase

Once activated, Fyn kinase phosphorylates a variety of downstream substrates, leading to the activation of several interconnected signaling pathways that regulate the profound morphological changes required for myelination.

A primary downstream axis of Fyn signaling involves the regulation of the Rho family of small GTPases, which are master regulators of the actin cytoskeleton. Fyn-mediated signaling leads to a coordinated regulation of RhoA, Rac1, and Cdc42 activities, which is essential for the process extension and membrane wrapping characteristic of myelinating oligodendrocytes.

-

Inhibition of RhoA: Fyn phosphorylates and activates p190RhoGAP, a GTPase-activating protein for RhoA. This leads to the inactivation of RhoA, a negative regulator of process outgrowth. Inhibition of RhoA is necessary to allow for the extension of oligodendrocyte processes.

-

Activation of Rac1 and Cdc42: Concurrently, Fyn signaling promotes the activation of Rac1 and Cdc42. These GTPases are positive regulators of process extension, lamellipodia formation, and membrane ruffling, all of which are critical for the initial stages of axonal wrapping.

The balanced and opposing activities of these Rho GTPases, orchestrated by Fyn, are crucial for the dynamic cytoskeletal rearrangements that underpin myelination.

Fyn kinase also directly interacts with and phosphorylates cytoskeletal proteins, further influencing the stability and dynamics of the oligodendrocyte processes.

-

Tau and α-Tubulin: Fyn has been shown to bind to the microtubule-associated protein Tau and to α-Tubulin. These interactions are thought to be important for the stabilization of microtubules within the extending processes, providing the structural support necessary for the formation of the myelin sheath.

GalCer-initiated signaling also impacts the expression of key myelin proteins. Fyn kinase has been implicated in the regulation of Myelin Basic Protein (MBP) expression, a critical protein for the compaction of the myelin sheath.

Involvement of PI3K/Akt and MAPK/ERK Pathways

While the Fyn-Rho GTPase axis is a central component of GalCer signaling, other pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways are also known to play crucial roles in oligodendrocyte differentiation and myelination. The precise molecular links between GalCer/Fyn activation and these pathways are an area of active investigation. It is likely that these pathways are activated in concert with Fyn signaling to promote cell survival and the significant biosynthetic demands of myelination.

Quantitative Data Summary

The process of oligodendrocyte differentiation is characterized by significant changes in the expression and activity of key signaling molecules and myelin-related proteins.

Table 1: Changes in Protein Expression and Activity during Oligodendrocyte Differentiation

| Protein/Molecule | Change during Differentiation | Fold Change (approx.) | Reference |

| Fyn Kinase (Expression) | Upregulated | 2-3 fold | [2] |

| Fyn Kinase (Activity) | Upregulated | 10-30 fold | [1][2] |

| Myelin Basic Protein (MBP) | Upregulated | >10 fold | [4][5][6] |

| RhoA Activity | Downregulated | - | |

| Rac1/Cdc42 Activity | Upregulated | - |

Table 2: Key Markers of Oligodendrocyte Lineage Progression

| Cell Stage | Key Markers |

| Oligodendrocyte Precursor Cell (OPC) | NG2, PDGFRα |

| Immature Oligodendrocyte | O4, this compound (GalCer) |

| Mature Oligodendrocyte | Myelin Basic Protein (MBP), Proteolipid Protein (PLP), Myelin Oligodendrocyte Glycoprotein (MOG) |

Experimental Protocols

Lipid Raft Isolation from Cultured Oligodendrocytes (Detergent-Based Method)

This protocol describes the isolation of detergent-resistant membranes (DRMs), which are enriched in lipid rafts, from cultured oligodendrocytes using sucrose (B13894) density gradient centrifugation.

Materials:

-

TNE Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, with protease and phosphatase inhibitors.

-

Lysis Buffer: TNE buffer with 1% Triton X-100.

-

Sucrose Solutions: 80%, 30%, and 5% (w/v) sucrose in TNE buffer.

-

Cultured oligodendrocytes.

-

Dounce homogenizer or syringes with needles.

-

Ultracentrifuge and appropriate rotor.

Procedure:

-

Cell Lysis:

-

Wash cultured oligodendrocytes with ice-cold PBS.

-

Scrape cells into ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes.

-

-

Homogenization:

-

Homogenize the lysate by passing it 10-15 times through a 22-gauge needle.

-

-

Sucrose Gradient Preparation:

-

In an ultracentrifuge tube, mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

-

Carefully overlay the lysate-sucrose mixture with layers of 30% and then 5% sucrose solutions.

-

-

Ultracentrifugation:

-

Centrifuge the gradient at 200,000 x g for 18-24 hours at 4°C.

-

-

Fraction Collection:

-

Lipid rafts will float to the interface between the 5% and 30% sucrose layers.

-

Carefully collect fractions from the top of the gradient.

-

-

Analysis:

-

Precipitate proteins from each fraction (e.g., using TCA).

-

Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against lipid raft markers (e.g., Flotillin-1, Fyn) and non-raft markers (e.g., Transferrin Receptor) to confirm successful isolation.

-

Fyn Kinase Activity Assay

This protocol describes an in vitro kinase assay to measure the activity of Fyn immunoprecipitated from oligodendrocyte lysates.

Materials:

-

Cell Lysis Buffer: RIPA buffer or similar, containing protease and phosphatase inhibitors.

-

Anti-Fyn antibody.

-

Protein A/G magnetic beads or agarose (B213101) beads.

-

Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 10 mM MnCl₂.

-

[γ-³²P]ATP.

-

Enolase (as an exogenous substrate, optional).

-

SDS-PAGE and autoradiography equipment.

Procedure:

-

Immunoprecipitation of Fyn:

-

Lyse cultured oligodendrocytes in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with an anti-Fyn antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer and then with Kinase Buffer to remove detergents and inhibitors.

-

-

Kinase Reaction:

-

Resuspend the beads in Kinase Buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (and enolase, if used) to the bead suspension.

-

Incubate at 30°C for 20-30 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the phosphorylated proteins (autophosphorylated Fyn and/or phosphorylated enolase).

-

Quantify the band intensities to determine relative kinase activity.

-

Co-Immunoprecipitation of Fyn and its Substrates

This protocol is for identifying proteins that interact with Fyn kinase in oligodendrocytes.

Materials:

-

Co-IP Lysis Buffer: A non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.

-

Anti-Fyn antibody (for immunoprecipitation).

-

Antibodies against potential interacting proteins (for Western blotting).

-

Protein A/G magnetic beads or agarose beads.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Lysis and Pre-clearing:

-

Lyse oligodendrocytes in Co-IP Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-Fyn antibody or a control IgG overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for 2-4 hours.

-

Wash the beads extensively with Co-IP Lysis Buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using antibodies against potential Fyn-interacting proteins (e.g., p190RhoGAP, Tau).

-

Implications for Drug Development

A thorough understanding of the GalCer signaling pathways in oligodendrocytes opens up new avenues for therapeutic intervention in demyelinating diseases.

-

Targeting Fyn Kinase: Modulators of Fyn kinase activity could potentially be used to promote oligodendrocyte differentiation and remyelination.

-

Modulating Rho GTPase Activity: Small molecules that target the RhoA-Rac1/Cdc42 balance could be explored to enhance the process outgrowth of oligodendrocytes in demyelinated lesions.

-

Lipid Raft Integrity: Strategies to maintain or restore the integrity of GalCer-enriched lipid rafts could be beneficial in promoting a pro-myelinating environment.

Further research into the intricate details of these pathways will be instrumental in identifying and validating novel drug targets for the treatment of diseases characterized by myelin loss.

Conclusion

This compound is a key player in the biology of oligodendrocytes, acting not only as a structural component of myelin but also as a critical signaling molecule. The clustering of GalCer in lipid rafts initiates a signaling cascade, with Fyn kinase at its core, that directs the complex cellular processes of oligodendrocyte differentiation and myelination. By orchestrating the activity of Rho family GTPases and interacting with the cytoskeleton, this pathway drives the morphological changes essential for the formation of the myelin sheath. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further unravel the complexities of oligodendrocyte biology and to develop novel therapies for demyelinating disorders.

References

- 1. rupress.org [rupress.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Effects of Olig2-overexpressing neural stem cells and myelin basic protein-activated T cells on recovery from spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional Genomic Analysis of Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Galactosylceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylceramide (GalCer) is a pivotal glycosphingolipid, playing a crucial role in the central and peripheral nervous systems. As the primary galactolipid in myelin, it is essential for the proper structure and function of the sheath that insulates nerve axons, ensuring rapid nerve impulse conduction. Beyond its structural role, this compound and its metabolites are implicated in various cellular signaling pathways, and its dysregulation is a hallmark of certain lysosomal storage disorders, most notably Krabbe disease. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound, with a focus on data relevant to researchers and professionals in drug development.

Structure of this compound

This compound is a type of cerebroside, which is a subgroup of glycosphingolipids. Its fundamental structure consists of three components: a sphingoid base (most commonly sphingosine), a fatty acid, and a single galactose sugar moiety.

-

Sphingosine (B13886): An 18-carbon amino alcohol with a long hydrocarbon tail.

-

Fatty Acid: Attached to the amino group of sphingosine via an amide bond, forming a ceramide. The fatty acid chain length can vary, typically ranging from 16 to 24 carbons, and can be either saturated or monounsaturated. The presence of a hydroxyl group at the alpha-position of the fatty acid is also a common modification.

-

Galactose: A monosaccharide linked to the primary hydroxyl group (C1) of the ceramide backbone through a β-glycosidic bond.

The variability in the fatty acid component gives rise to a family of this compound molecules with differing physical and biological properties.

Chemical and Physical Properties

The chemical and physical properties of galactosylceramides are largely dictated by the length and saturation of the fatty acid chain. These properties are critical for their function in membrane structure and stability.

Quantitative Data Summary

The following tables summarize key quantitative data for several common species of this compound.

| Fatty Acid Moiety | Molecular Formula | Molecular Weight ( g/mol ) |

| Palmitic Acid (C16:0) | C40H77NO8 | 700.04 |

| Stearic Acid (C18:0) | C42H81NO8 | 728.1 |

| Lignoceric Acid (C24:0) | C48H95NO8 | 810.27 |

| Nervonic Acid (C24:1) | C48H93NO8 | 810.24 |

| Property | Value/Description |

| Melting Point | Generally high, with naturally occurring mixtures having a phase transition temperature of approximately 82-84°C. The melting point is not significantly affected by the length of the saturated fatty acyl chain. The synthetic analogue, α-galactosylceramide (KRN7000), has a melting point of 189-190°C.[1] |

| Solubility | Insoluble in water. Soluble in mixtures of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).[2] For biological assays, solubilization in aqueous solutions often requires detergents (e.g., Tween 20), heat, and sonication.[3][4] Also soluble in DMSO with heating.[3] |

| Appearance | White to off-white powder in its purified form. |

Experimental Protocols

Extraction of this compound from Brain Tissue

This protocol is a general guideline for the extraction of total lipids, including galactosylceramides, from brain tissue.

Materials:

-

Brain tissue

-

Chloroform

-

Methanol

-

Potter-Elvehjem homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenization: Homogenize the brain tissue in a 20-fold volume of chloroform:methanol (2:1, v/v) using a Potter-Elvehjem homogenizer.

-

Extraction: Stir the homogenate for 1-2 hours at room temperature to ensure complete extraction of lipids.

-

Filtration: Filter the homogenate through a sintered glass funnel to remove solid debris.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly. Centrifuge at low speed to facilitate phase separation.

-

Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Storage: Store the dried lipid extract at -20°C or below under an inert atmosphere.

Purification by Column Chromatography

Further purification of galactosylceramides from the total lipid extract can be achieved using silica (B1680970) gel column chromatography.

Materials:

-

Silica gel 60

-

Glass column

-

Solvents: Chloroform, Methanol, Acetone (B3395972)

-

Total lipid extract

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.

-

Sample Loading: Dissolve the dried lipid extract in a minimal amount of chloroform and load it onto the column.

-

Elution:

-

Elute with chloroform to remove neutral lipids like cholesterol.

-

Elute with acetone to remove some less polar glycolipids.

-

Elute with a gradient of chloroform:methanol (e.g., 98:2 to 90:10, v/v) to elute galactosylceramides.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing pure this compound.

-

Pooling and Drying: Pool the pure fractions and evaporate the solvent.

Analysis by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of this compound.

Materials:

-

TLC plates (silica gel 60)

-

Developing tank

-

Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)

-

Visualization reagent: Orcinol/sulfuric acid spray or iodine vapor

Procedure:

-

Spotting: Dissolve the lipid sample in chloroform:methanol (2:1) and spot it onto the TLC plate.

-

Development: Place the plate in a developing tank containing the solvent system and allow the solvent to ascend the plate.

-

Drying: Remove the plate from the tank and allow it to dry completely.

-

Visualization: Visualize the separated lipids by spraying with orcinol/sulfuric acid reagent and heating, or by placing the plate in a tank with iodine crystals. This compound will appear as a distinct spot.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a quantitative method for the analysis of galactosylceramides.

Materials:

-

HPLC system with a UV or evaporative light scattering detector (ELSD)

-

Normal-phase silica column

-

Mobile phase: A gradient of hexane/isopropanol and water

Procedure:

-

Sample Preparation: Dissolve the purified this compound in the initial mobile phase.

-

Injection: Inject the sample into the HPLC system.

-

Elution: Elute the sample using a gradient program to separate different lipid classes.

-

Detection and Quantification: Detect the eluting this compound using a UV detector (if derivatized) or an ELSD. Quantify by comparing the peak area to that of a known standard.

Signaling Pathways and Biological Functions

This compound is not merely a structural component but also an active participant in cellular signaling, particularly in the context of myelin formation and maintenance. Its deacylated metabolite, psychosine (B1678307), is a key player in the pathology of Krabbe disease.

This compound in Myelin Stability and Oligodendrocyte Signaling

This compound is crucial for the stability of the myelin sheath and for the differentiation and function of oligodendrocytes, the myelin-producing cells of the central nervous system. It is a major component of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.

Within these rafts, this compound can interact with other lipids and proteins to initiate signaling cascades. For instance, it is involved in the clustering of myelin proteins and the regulation of signaling pathways that control the cytoskeletal architecture of oligodendrocytes. This is essential for the wrapping of axons and the formation of the compact myelin structure.

Psychosine Signaling in Krabbe Disease

Krabbe disease is a devastating neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC). This deficiency leads to the accumulation of this compound and, more importantly, its cytotoxic metabolite, psychosine (galactosylsphingosine). Psychosine accumulation is particularly toxic to oligodendrocytes, leading to widespread demyelination.

Psychosine is known to induce apoptosis (programmed cell death) in oligodendrocytes through various mechanisms, including the activation of caspase cascades and the generation of reactive oxygen species. It also triggers a potent inflammatory response, further contributing to the pathology of the disease.

Biosynthesis and Degradation of this compound

The metabolism of this compound is a tightly regulated process. Its synthesis and degradation are critical for maintaining appropriate levels of this lipid and its metabolites.

Conclusion

This compound is a multifaceted glycosphingolipid with indispensable roles in the nervous system. Its well-defined structure gives rise to chemical and physical properties that are fundamental to the integrity of the myelin sheath. Furthermore, its involvement in cellular signaling pathways highlights its importance in both health and disease. A thorough understanding of the structure, properties, and biological functions of this compound is paramount for the development of novel therapeutic strategies for demyelinating disorders and other related neurological conditions. This guide provides a foundational resource for researchers and clinicians working in this critical area of neurobiology and drug discovery.

References

The Pivotal Role of Galactosylceramide in the Formation and Function of Lipid Rafts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid rafts, specialized microdomains within the cell membrane, are critical hubs for cellular signaling, protein trafficking, and pathogen entry. These platforms are enriched in cholesterol, sphingolipids, and specific proteins. Among the sphingolipids, galactosylceramide (GalCer) plays a crucial and multifaceted role in the formation, stability, and function of these domains. This technical guide provides an in-depth exploration of the core functions of GalCer in lipid raft biogenesis, detailing its biophysical interactions, its influence on membrane properties, and its participation in key cellular signaling pathways. This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes complex interactions to serve as a comprehensive resource for researchers in cellular biology and drug development.

Introduction to this compound and Lipid Rafts

This compound (GalCer) is a glycosphingolipid consisting of a ceramide backbone linked to a galactose sugar moiety. It is a key component of the outer leaflet of the plasma membrane in many eukaryotic cells, with particularly high concentrations in the myelin sheath of the nervous system.[1] Lipid rafts are dynamic, ordered membrane microdomains that are resistant to solubilization by non-ionic detergents at low temperatures.[2] The formation and stability of these rafts are driven by favorable interactions between cholesterol and sphingolipids, including GalCer.[3][4]

GalCer's unique structure, particularly its ability to form extensive hydrogen bond networks through its galactose headgroup and ceramide backbone, is fundamental to its role in lipid raft formation.[3] These interactions with neighboring lipids, such as cholesterol and sphingomyelin, lead to tighter packing and the formation of a liquid-ordered (Lo) phase, which is characteristic of lipid rafts.[4] This guide will delve into the specific biophysical properties of GalCer that contribute to this process and the downstream functional consequences.

Biophysical Properties of this compound and its Impact on Membrane Organization

The incorporation of GalCer into a lipid bilayer significantly alters the physical properties of the membrane, contributing to the formation and stabilization of lipid rafts.

Membrane Thickness and Lipid Packing

Atomistic molecular dynamics simulations have demonstrated that the presence of even a small molar percentage of GalCer can significantly increase the thickness of the lipid bilayer.[5][6] This is attributed to the bulky galactose headgroup and the extended conformation of the ceramide backbone, which promote a more ordered and elongated state of the acyl chains of neighboring lipids.

Table 1: Effect of this compound on Membrane Properties

| Membrane Composition | GalCer (mol%) | Change in Bilayer Thickness (nm) | Reference |

| POPC/PSM/CHOL | 0 | - | [5] |

| POPC/PSM/CHOL/GalCer | 5 | Increased | [5][6] |

| POPC/POPE/CHOL | 0 | - | [7] |

| POPC/POPE/CHOL/GalCer | 30 | +0.12 (approx.) | [7] |

POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; PSM: Palmitoyl Sphingomyelin; CHOL: Cholesterol; POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine.

Lateral Diffusion of Lipids

A hallmark of lipid rafts is the reduced lateral mobility of their components compared to the surrounding liquid-disordered (Ld) phase. GalCer plays a significant role in slowing down the lateral diffusion of lipids within these domains.[1][4][8] This is primarily due to the extensive hydrogen bonding network formed between GalCer's sugar headgroup and adjacent lipids, as well as potential interdigitation of its long acyl chains.[3][4]

Table 2: Lateral Diffusion Coefficients of Lipids in the Presence of this compound

| Lipid Component | GalCer (mol%) | Diffusion Coefficient (10⁻⁸ cm²/s) | Reference |

| Various lipids | 0 | ~3 | [9] |

| Various lipids | 5-10 | Decrease of almost an order of magnitude | [1][8] |

| DiD in mitochondria-like SLB | - | ~2-3 | [10] |

DiD: 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine; SLB: Supported Lipid Bilayer.

Interaction with Cholesterol: The Condensing Effect

Cholesterol is a crucial component of lipid rafts, and its interaction with sphingolipids is a primary driving force for raft formation. Cholesterol has a well-documented "condensing effect" on lipid monolayers, reducing the area per molecule. Studies on Langmuir monolayers have quantified this effect with GalCer.[3][11][12] The magnitude of this condensation is dependent on the acyl chain structure of GalCer and the surface pressure.[3] This interaction is partly driven by the "umbrella effect," where the bulky headgroup of GalCer shields the hydrophobic cholesterol molecule from the aqueous environment.[3][13]

Table 3: Cholesterol's Condensing Effect on this compound

| GalCer Species | Cholesterol (mol%) | Maximum Condensation (% deviation from additivity) | Surface Pressure (mN/m) | Reference |

| Bovine brain GalCer | ~20 | ~7.6 | 5, 15, 30 | [3] |

| N-18:0-GalSph | ~20 | ~3.5 | 5 | [3] |

| Liquid-expanded GalCer derivatives | 40-50 | ~15-17.5 | 5 | [3] |

N-18:0-GalSph: N-stearoyl-galactosylsphingosine.

This compound in Cellular Signaling

GalCer-enriched lipid rafts serve as platforms for the assembly and regulation of signaling complexes. A prominent example is the involvement of these microdomains in the activation of Src family kinases, such as Fyn, particularly in the context of oligodendrocyte differentiation and myelination.[14][15]

Fyn Kinase Activation in Oligodendrocytes

In oligodendrocytes, the cells responsible for myelination in the central nervous system, GalCer is highly abundant.[1] The clustering of GalCer and cholesterol into lipid rafts creates a microenvironment that facilitates the recruitment and activation of the non-receptor tyrosine kinase Fyn.[14] This activation is a critical step in the signaling cascade that drives oligodendrocyte differentiation and the subsequent wrapping of axons to form the myelin sheath.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the role of GalCer in lipid raft formation.

Isolation of Detergent-Resistant Membranes (DRMs)

This biochemical method is widely used to enrich for lipid raft components.[2]

Protocol:

-

Cell Lysis: Harvest cells and lyse them on ice in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and a protease inhibitor cocktail.

-

Homogenization: Homogenize the lysate using a Dounce homogenizer or by passing it through a fine-gauge needle.

-

Sucrose (B13894) Gradient: Mix the lysate with a high-concentration sucrose solution (e.g., 80%) to a final concentration of 40% sucrose.

-

Gradient Formation: Carefully overlay the 40% sucrose lysate with layers of decreasing sucrose concentrations (e.g., 30% and 5%).

-

Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

Fraction Collection: Collect fractions from the top of the gradient. DRMs, being buoyant due to their high lipid content, will float to the low-density interface (typically between the 5% and 30% sucrose layers).

-

Analysis: Analyze the collected fractions for the presence of GalCer, raft-associated proteins (e.g., Fyn, flotillin), and non-raft proteins (e.g., transferrin receptor) by Western blotting or lipid analysis techniques like thin-layer chromatography (TLC) or mass spectrometry.

Fluorescence Microscopy to Visualize Lipid Domains

Confocal microscopy and super-resolution techniques can be used to visualize the lateral organization of lipids in model membranes and living cells.[9][16]

Protocol:

-

Probe Labeling: Label membranes with fluorescent probes that preferentially partition into either the liquid-ordered (raft) or liquid-disordered (non-raft) phase. For example, cholera toxin subunit B (CT-B) conjugated to a fluorophore can be used to label ganglioside GM1, a common raft marker. Alternatively, fluorescently labeled GalCer analogs can be used.

-

Sample Preparation:

-

Model Membranes (GUVs): Prepare giant unilamellar vesicles (GUVs) containing the desired lipid composition, including GalCer and the fluorescent probe.

-

Live Cells: Culture cells on glass-bottom dishes suitable for microscopy and label with the fluorescent probe.

-

-

Imaging:

-

Confocal Microscopy: Acquire images using a confocal microscope to obtain high-resolution optical sections and reduce out-of-focus fluorescence.

-

Super-Resolution Microscopy (e.g., STED, PALM/STORM): For imaging nanoscale domains, employ super-resolution techniques to overcome the diffraction limit of light.[16]

-

-

Image Analysis: Analyze the images to determine the size, shape, and distribution of fluorescently labeled domains. Co-localization analysis can be performed if multiple probes are used.

Fluorescence Correlation Spectroscopy (FCS) for Diffusion Measurements

FCS is a powerful technique to measure the diffusion dynamics of fluorescently labeled molecules in a very small observation volume, providing insights into membrane fluidity and domain organization.[10]

Protocol:

-

Sample Preparation: Prepare GUVs or live cells labeled with a low concentration of a fluorescent lipid analog (e.g., a fluorescently tagged GalCer or a lipophilic dye that partitions into lipid rafts).

-

FCS Setup: Use a confocal microscope equipped with an FCS module. The laser is focused to a diffraction-limited spot within the membrane.

-

Data Acquisition: Record the fluorescence intensity fluctuations as labeled molecules diffuse through the focal volume.

-

Autocorrelation Analysis: Calculate the autocorrelation function (ACF) of the fluorescence fluctuations.

-

Fitting: Fit the ACF with an appropriate diffusion model (e.g., two-dimensional diffusion) to extract the diffusion coefficient (D) of the fluorescent probe. Slower diffusion coefficients are indicative of a more ordered environment, such as a lipid raft.

Surface Pressure-Area (π-A) Isotherm Measurements

This technique is used to study the behavior of lipid monolayers at an air-water interface and to quantify the condensing effect of cholesterol on GalCer.

Protocol:

-

Monolayer Formation: Prepare a solution of the lipid(s) of interest (e.g., GalCer with or without cholesterol) in a volatile organic solvent. Spread a known amount of the lipid solution onto the surface of an aqueous subphase in a Langmuir trough.

-

Solvent Evaporation: Allow the solvent to evaporate, leaving a lipid monolayer at the air-water interface.

-

Compression: Use movable barriers to slowly compress the monolayer, reducing the area available to each molecule.

-

Measurement: Continuously measure the surface pressure (the reduction in surface tension of the water due to the lipid monolayer) as a function of the mean molecular area.

-

Isotherm Generation: Plot the surface pressure (π) versus the area per molecule (A) to generate the π-A isotherm. The shape of the isotherm provides information about the phase behavior of the monolayer (e.g., gas, liquid-expanded, liquid-condensed, solid phases).

-

Analysis of Condensing Effect: For mixed monolayers (e.g., GalCer and cholesterol), compare the experimental mean molecular area to the ideal (additive) mean molecular area calculated from the individual components to determine the extent of condensation.[3][11]

Conclusion and Future Directions

This compound is a fundamental component in the architecture and function of lipid rafts. Its unique biophysical properties, including its ability to form extensive hydrogen bonds and its favorable interactions with cholesterol, drive the formation of ordered membrane domains. These GalCer-enriched rafts, in turn, act as critical platforms for cellular signaling, as exemplified by the activation of Fyn kinase in oligodendrocytes.

The experimental techniques outlined in this guide provide a robust toolkit for researchers to further elucidate the intricate roles of GalCer in membrane biology. Future research will likely focus on the development of super-resolution imaging techniques to visualize the dynamics of GalCer-containing rafts in living cells with greater precision. Furthermore, advancements in lipidomics and proteomics will enable a more comprehensive characterization of the molecular composition of these domains and their associated signaling networks. A deeper understanding of the role of GalCer in lipid raft formation and function will undoubtedly open new avenues for therapeutic intervention in a variety of diseases where raft integrity and signaling are dysregulated, including neurodegenerative disorders and infectious diseases.

References

- 1. Myelin Biogenesis And Oligodendrocyte Development: Parsing Out The Roles Of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Src and Fyn define a new signaling cascade activated by canonical and non-canonical Wnt ligands and required for gene transcription and cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of this compound and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Participation of this compound and sulfatide in glycosynapses between oligodendrocyte or myelin membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of this compound and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse. | Semantic Scholar [semanticscholar.org]

- 7. Activation of c-Src and Fyn Kinases by Protein-tyrosine Phosphatase RPTPα Is Substrate-specific and Compatible with Lipid Raft Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Fyn Through Translocation of Activated Lck into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroblastoma tyrosine kinase signaling networks involve FYN and LYN in endosomes and lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Fyn through translocation of activated Lck into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. [PDF] Regulation of Fyn Through Translocation of Activated Lck into Lipid Rafts | Semantic Scholar [semanticscholar.org]

- 13. Sigma-1 receptors at this compound-enriched lipid microdomains regulate oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Critical role for lipid raft-associated Src kinases in activation of PI3K-Akt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enrichment of lck in lipid rafts regulates colocalized fyn activation and the initiation of proximal signals through TCR alpha beta - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biosynthesis of Galactosylceramide in the Endoplasmic Reticulum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary